molecular formula C16H11BrN2O B2661961 (E)-3-(4-bromostyryl)quinoxalin-2(1H)-one CAS No. 1022161-36-9

(E)-3-(4-bromostyryl)quinoxalin-2(1H)-one

Cat. No.: B2661961
CAS No.: 1022161-36-9
M. Wt: 327.181
InChI Key: GULQRJNAGKHXAK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-bromostyryl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C16H11BrN2O and its molecular weight is 327.181. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Quinoxaline Derivatives : Quinoxaline-3-carboxylates and analogues, which include (E)-3-(4-bromostyryl)quinoxalin-2(1H)-one, are key structural motifs in bioactive natural products and synthetic drugs. A study by Xie et al. (2019) reported a facile protocol for the preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates. This process is notable for its metal- and base-free conditions and is applicable to gram-scale synthesis (Xie et al., 2019).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Tazouti et al. (2016) investigated the inhibition effects of three quinoxalinone derivatives, including this compound, on mild steel corrosion in a 1.0 M HCl medium. Their study indicated that these compounds act as mixed-type inhibitors and form a protective film on the metal surface. The efficiency of inhibition was dependent on concentration and followed a specific order (Tazouti et al., 2016).

Organic Synthesis and Characterization

  • Synthesis of Novel Organic Compounds : Faizi et al. (2018) detailed the synthesis and characterization of organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, which is derived from quinoxalin-2(1H)-one. Their study highlighted the ionic nature of the compound and its potential for generating new compounds in this class (Faizi et al., 2018).

Applications in Material Science

  • Anti-corrosive Properties : A study by Lgaz et al. (2016) analyzed the anti-corrosive properties of (E)-3-styrylquinoxalin-2(1H)-one and related derivatives. They found that these compounds showed appreciable inhibition efficiency, acting as mixed-type inhibitors. The study also highlighted their effectiveness in forming protective layers on metal surfaces (Lgaz et al., 2016).

Properties

IUPAC Name

3-[(E)-2-(4-bromophenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-12-8-5-11(6-9-12)7-10-15-16(20)19-14-4-2-1-3-13(14)18-15/h1-10H,(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULQRJNAGKHXAK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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